1-(3-((3s,5s,7s)-金刚烷-1-氧基)-2-羟丙基)哌啶-3-羧酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

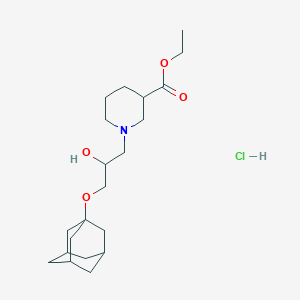

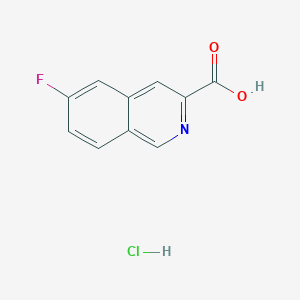

The compound "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride" is a chemically synthesized molecule that likely contains an adamantane moiety linked to a piperidine structure through an ether and ester linkage. Adamantane is a rigid, diamondoid structure known for its stability and unique chemical properties, which is often used in drug design to improve pharmacokinetic properties. Piperidine is a six-membered heterocyclic amine that is a common structural motif in pharmaceuticals. The combination of these structures suggests that the compound may have been designed for potential therapeutic applications, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related adamantane-containing compounds involves multiple steps, including the formation of quaternary pyridinium bromides and their subsequent reduction. For example, the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines is achieved by reducing quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides with sodium tetrahydridoborate in ethanol. This is followed by a hydroarylation step to afford phenylpiperidines with an equatorial orientation of the phenyl substituent . This method could potentially be adapted for the synthesis of the compound , with modifications to introduce the hydroxypropyl and carboxylate groups at the appropriate positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of adamantane-based compounds can be complex, and their analysis often requires advanced techniques such as Fourier transform infrared (FTIR) and Raman spectroscopy, as well as quantum chemical calculations. For instance, the spectral and quantum chemical analysis of a related compound, ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate, involved recording FTIR and Raman spectra, as well as performing density functional theory (DFT) calculations to obtain the equilibrium geometric structure and predict vibrational spectra . Similar methods would likely be employed to analyze the molecular structure of "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride".

Chemical Reactions Analysis

The chemical reactivity of adamantane-based compounds can be influenced by the presence of functional groups and the overall molecular context. The compound described in the spectral and quantum chemical analysis paper exhibits features of intramolecular charge transfer, which could affect its reactivity . Although the specific chemical reactions of "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride" are not detailed in the provided papers, it can be inferred that the presence of the ether, hydroxyl, and ester groups would confer certain reactivity patterns, such as susceptibility to nucleophilic attack or participation in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be quite diverse, depending on the substituents attached to the core structure. The compound from the spectral analysis study was soluble in ethanol, and its UV/Vis spectrum was measured, indicating its potential for electronic absorption studies . For "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride", properties such as solubility, melting point, and stability would be of interest, as well as its spectroscopic characteristics, which could be elucidated using similar experimental and computational techniques.

科学研究应用

抗菌和抗艾滋病毒活性

研究探索了与1-(3-((3s,5s,7s)-金刚烷-1-氧基)-2-羟丙基)哌啶-3-羧酸盐盐酸盐相关的化合物的抗菌和抗艾滋病毒特性。例如,某些5-(1-金刚烷基)-2-取代硫代-1,3,4-恶二唑和5-(1-金刚烷基)-3-取代氨甲基-1,3,4-恶二唑啉-2-硫酮已被合成并针对革兰氏阳性菌和革兰氏阴性菌菌株以及酵母样致病真菌白色念珠菌进行了体外活性测试。这些化合物表现出有希望的抗菌活性,特别是对革兰氏阳性菌。此外,评估了它们对 HIV-1 的抗病毒活性,表明在不同浓度下病毒复制显着减少 (A. El-Emam 等人,2004 年)。

癌症研究

1-(3-((3s,5s,7s)-金刚烷-1-氧基)-2-羟丙基)哌啶-3-羧酸盐盐酸盐和相关化合物也已在癌症研究中找到应用。例如,研究集中在合成潜在的抗癌剂,包括吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪。评估了这些化合物对培养的 L1210 细胞的增殖和有丝分裂指数以及对患有 P388 白血病小鼠的存活的影响,为癌症治疗的新治疗方法提供了见解 (C. Temple 等人,1983 年)。

聚合催化剂

进一步的研究调查了 1-(3-((3s,5s,7s)-金刚烷-1-氧基)-2-羟丙基)哌啶-3-羧酸盐盐酸盐在聚合领域的用途。具体而言,对乙烯和丙烯聚合的研究利用了由空间位阻醇(例如金刚烷-1-醇)改性的催化体系,表明其在合成具有独特性能的聚合物方面的潜力 (Caio L. Firme 等人,2005 年)。

合成和生物活性

此外,新型衍生物的合成和生物活性一直是探索的一个关键领域。例如,新型 4-(金刚烷-1-基)-1-芳基亚烷基-3-硫代氨基脲和 4-芳基甲基 N'-(金刚烷-1-基)哌啶-1-氨基甲硫酸酯已被合成并评估了它们的抗菌和抗增殖活性。这些研究突出了广谱抗菌活性和对各种人类肿瘤细胞系的显着抗增殖活性,强调了此类化合物的治疗潜力 (Aamal A. Al-Mutairi 等人,2019 年)。

属性

IUPAC Name |

ethyl 1-[3-(1-adamantyloxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4.ClH/c1-2-25-20(24)18-4-3-5-22(12-18)13-19(23)14-26-21-9-15-6-16(10-21)8-17(7-15)11-21;/h15-19,23H,2-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBHQZPJYYPGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)

![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)